3-(trifluoromethyl)quinoline-4-carboxylic Acid
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Overview
Description
3-(Trifluoromethyl)quinoline-4-carboxylic acid: is a chemical compound characterized by the presence of a trifluoromethyl group attached to the quinoline ring at the third position and a carboxylic acid group at the fourth position. This compound is known for its unique chemical properties, making it a valuable substance in various scientific and industrial applications.
Mechanism of Action
Target of Action
Quinoline carboxylic acid derivatives have been identified as potent inhibitors of human tissue-nonspecific alkaline phosphatase (h-tnap), intestinal alkaline phosphatase (h-iap), placental alkaline phosphatase (h-plap), and germ cell alkaline phosphatase (h-gcap) . These enzymes play crucial roles in various biological processes, including bone mineralization and lipid metabolism.
Mode of Action
It is known that quinoline carboxylic acids can interact with their targets, possibly through hydrogen bonding and van der waals forces , leading to inhibition of the enzyme activity .
Result of Action
The inhibition of alkaline phosphatases can lead to alterations in phosphate metabolism and bone mineralization .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(trifluoromethyl)quinoline-4-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-(trifluoromethyl)aniline and ethyl acetoacetate.
Cyclization: The starting materials undergo cyclization reactions to form the quinoline ring structure. This step often involves the use of catalysts and specific reaction conditions to ensure the formation of the desired quinoline derivative.
Functional Group Introduction:
Purification: The final product is purified using techniques like recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions and advanced equipment. The process typically includes:
Batch or Continuous Reactors: The use of batch or continuous reactors to carry out the cyclization and functional group introduction reactions.
Catalysts and Solvents: The selection of suitable catalysts and solvents to enhance reaction efficiency and yield.
Quality Control: Rigorous quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(Trifluoromethyl)quinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can modify the functional groups attached to the quinoline ring.
Substitution: The trifluoromethyl and carboxylic acid groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are used for reduction reactions.
Substitution Reagents: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles.
Major Products
The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can be further utilized in different applications.
Scientific Research Applications
3-(Trifluoromethyl)quinoline-4-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of new drugs and therapeutic agents.
Industry: The compound is utilized in the production of agrochemicals, dyes, and other industrial products.
Comparison with Similar Compounds
Similar Compounds
- 2-(Trifluoromethyl)quinoline-4-carboxylic acid
- 4-(Trifluoromethyl)quinoline-2-carboxylic acid
- 6-Fluoro-3-(3-oxopiperazin-1-ylmethyl)-2-phenylquinolin-4-carboxylic acid
Uniqueness
3-(Trifluoromethyl)quin
Properties
IUPAC Name |
3-(trifluoromethyl)quinoline-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F3NO2/c12-11(13,14)7-5-15-8-4-2-1-3-6(8)9(7)10(16)17/h1-5H,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBOBVHAOJMZKLF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C=N2)C(F)(F)F)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F3NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30463422 |
Source
|
Record name | 3-(trifluoromethyl)quinoline-4-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30463422 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
588702-65-2 |
Source
|
Record name | 3-(trifluoromethyl)quinoline-4-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30463422 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(Trifluoromethyl)quinoline-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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